2-Fluoro-5-nitrobenzenesulfonamide

Description

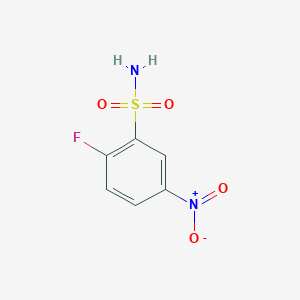

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQFSAYLOJFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Nitrobenzenesulfonamide

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-Fluoro-5-nitrobenzenesulfonamide points to the disconnection of the sulfur-nitrogen bond, identifying 2-fluoro-5-nitrobenzenesulfonyl chloride as the immediate and principal precursor. This sulfonyl chloride is, in turn, derived from the corresponding 1-fluoro-4-nitrobenzene (B44160) through a chlorosulfonylation reaction.

Synthesis via 2-Fluoro-5-nitrobenzenesulfonyl Chloride

The most direct and widely employed method for the preparation of this compound involves the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with an ammonia (B1221849) source. This reaction, known as ammonolysis or amination, is a nucleophilic substitution at the sulfonyl group.

The synthesis of the crucial intermediate, 2-fluoro-5-nitrobenzenesulfonyl chloride, typically starts from 1-fluoro-4-nitrobenzene. This starting material is subjected to chlorosulfonylation using chlorosulfonic acid. This electrophilic aromatic substitution introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, directed by the existing substituents. The reaction is generally carried out under controlled temperature conditions to minimize side product formation.

Once the 2-fluoro-5-nitrobenzenesulfonyl chloride is obtained, it is reacted with ammonia or an equivalent aminating agent, such as ammonium (B1175870) hydroxide (B78521), to yield the final product, this compound. The reaction proceeds via the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

Convergent and Divergent Synthetic Routes for the Chemical Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, although the linear sequence described above is most common for this specific molecule.

A divergent approach would involve the synthesis of a common intermediate that can be elaborated into a variety of final products. For instance, 2-fluoro-5-nitrobenzenesulfonyl chloride can be considered a divergent intermediate. While its reaction with ammonia yields the target sulfonamide, it can also react with various primary and secondary amines to produce a library of N-substituted sulfonamides, demonstrating the divergent potential of this precursor.

A convergent synthesis , on the other hand, would involve the separate synthesis of two or more fragments that are then combined in the final steps to form the target molecule. A theoretical convergent approach for this compound could involve the coupling of a pre-formed sulfamoyl fragment with a modified 1-fluoro-4-nitrobenzene derivative. However, for a relatively small molecule like this compound, a linear synthesis is generally more efficient. Recent advancements in synthetic methodology have explored convergent paired electrochemical synthesis of sulfonamides, which could offer a greener alternative by avoiding harsh reagents. thieme-connect.com

Reaction Conditions and Optimization Strategies for Preparation of this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvents, reagents, and temperature is crucial for a successful outcome.

Influence of Solvents and Reagents on Reaction Efficiency

The choice of solvent for the amination of 2-fluoro-5-nitrobenzenesulfonyl chloride can significantly impact the reaction rate and yield. The solvent must be inert to the reactants and capable of dissolving both the sulfonyl chloride and the aminating agent to a reasonable extent. Common solvents for such reactions include aprotic polar solvents like acetone, tetrahydrofuran (B95107) (THF), and acetonitrile, as well as aqueous media when using ammonium hydroxide. The use of hydroxylic solvents can lead to competing solvolysis of the sulfonyl chloride, reducing the yield of the desired sulfonamide. nih.govnih.gov

The nature of the aminating reagent is also critical. While aqueous or gaseous ammonia is commonly used, other reagents like ammonium salts in the presence of a base can also be employed. The concentration of the aminating agent and the reaction temperature are key parameters to control. An excess of the aminating agent is often used to drive the reaction to completion and to neutralize the hydrochloric acid formed as a byproduct.

For the chlorosulfonylation step, the ratio of chlorosulfonic acid to 1-fluoro-4-nitrobenzene and the reaction temperature are the primary variables to optimize. Insufficient chlorosulfonic acid can lead to incomplete reaction, while an excessive amount can increase the risk of side reactions and make the work-up more challenging. The temperature must be carefully controlled to prevent decomposition and the formation of undesired isomers.

Table 1: Influence of Solvents on Sulfonamide Synthesis

| Solvent | Polarity | Typical Observations in Sulfonylation/Amination |

| Dichloromethane (DCM) | Nonpolar aprotic | Good for dissolving organic starting materials, but may require a phase transfer catalyst for reactions with aqueous reagents. |

| Tetrahydrofuran (THF) | Polar aprotic | Good solvent for many organic compounds, generally inert in these reactions. |

| Acetonitrile | Polar aprotic | Can promote SN2 reactions and is a good choice for amination. |

| Water | Polar protic | Used when ammonium hydroxide is the aminating agent, but can lead to hydrolysis of the sulfonyl chloride. |

| Acetone | Polar aprotic | A versatile solvent for these types of reactions. |

Catalytic Approaches in the Synthesis of the Chemical Compound

While the traditional synthesis of sulfonamides from sulfonyl chlorides and amines does not always require a catalyst, modern synthetic methods are increasingly exploring catalytic approaches to improve efficiency and sustainability. acs.org

For the amination step, base catalysis is inherent when using ammonia, which also acts as the nucleophile. The use of non-nucleophilic bases like pyridine (B92270) or triethylamine (B128534) can be employed to scavenge the HCl produced, especially when using ammonium salts as the nitrogen source.

In the broader context of sulfonamide synthesis, various metal-based and organocatalytic systems have been developed. For instance, copper-catalyzed methods have been reported for the arylation of sulfonamides. organic-chemistry.org Palladium-catalyzed couplings are also a powerful tool for forming C-S bonds, which could be relevant in alternative synthetic routes. organic-chemistry.org More recently, photoredox catalysis has emerged as a mild and efficient method for the synthesis of sulfonamides. acs.org While not yet specifically reported for this compound, these catalytic strategies represent a promising area for future research to develop more environmentally friendly and efficient synthetic protocols.

Scalable Synthesis and Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure safety, cost-effectiveness, and environmental compliance.

The industrial production of nitroaromatic compounds, the precursors to the key intermediate, is a well-established process. nih.govnih.gov The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. wikipedia.org For the synthesis of 1-fluoro-4-nitrobenzene, process control is critical to ensure selectivity and safety, as nitration reactions are highly exothermic.

The chlorosulfonylation step using chlorosulfonic acid also presents significant challenges on a large scale due to the corrosive and reactive nature of the reagent. The reaction must be conducted in specialized equipment designed to handle strong acids and the evolution of hydrogen chloride gas. Process safety management is of paramount importance to prevent runaway reactions and ensure operator safety.

The final amination step, while generally less hazardous, still requires careful control of reaction parameters to maximize yield and purity. On an industrial scale, the choice between using anhydrous ammonia gas or aqueous ammonium hydroxide will depend on equipment availability, safety considerations, and cost.

Purification of the final product is a critical step in industrial production. Crystallization is a common method used to obtain this compound of high purity. The choice of crystallization solvent and the control of cooling profiles are important for achieving the desired crystal size distribution and purity.

Waste management is another significant consideration. The acidic waste streams from the chlorosulfonylation step and the aqueous waste from the amination and work-up procedures must be treated to comply with environmental regulations. The development of greener synthetic routes with higher atom economy and reduced waste generation is an ongoing goal in the chemical industry. arizona.edu

Table 2: Key Industrial Production Considerations

| Factor | Key Considerations |

| Raw Material Sourcing | Availability, cost, and purity of 1-fluoro-4-nitrobenzene and chlorosulfonic acid. |

| Process Safety | Handling of corrosive and reactive reagents, management of exothermic reactions, and control of gas evolution. |

| Reactor Design | Use of corrosion-resistant materials, efficient heat transfer systems, and appropriate gas scrubbing capabilities. |

| Process Optimization | Maximizing yield and throughput while minimizing reaction time and energy consumption. |

| Product Purification | Development of robust and scalable crystallization or other purification methods to meet purity specifications. |

| Waste Management | Neutralization and treatment of acidic and aqueous waste streams in an environmentally responsible manner. |

| Cost Analysis | Overall process economics, including raw material costs, energy consumption, waste disposal, and labor. |

Chemical Reactivity and Transformations of 2 Fluoro 5 Nitrobenzenesulfonamide

Transformations Involving the Sulfonamide Moiety of 2-Fluoro-5-nitrobenzenesulfonamide

N-Alkylation and N-Derivatization Reactions

The sulfonamide group (-SO₂NH₂) of this compound is a key site for chemical modification, readily undergoing N-alkylation and N-derivatization reactions. These transformations are crucial for introducing a wide range of substituents, thereby modulating the compound's physical, chemical, and biological properties.

N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can then react with various alkylating agents, such as alkyl halides, to form N-alkylated derivatives. For instance, the N-alkylation of a related compound, 2-azidobenzenesulfonamide (B1252160), with 5-bromopent-1-ene proceeds to give the corresponding N-pentenyl sulfonamide. This highlights the general susceptibility of the sulfonamide nitrogen to alkylation.

N-Arylation: The sulfonamide nitrogen can also participate in N-arylation reactions, forming a new carbon-nitrogen bond with an aromatic ring. This is a common strategy for the synthesis of N-arylsulfonamides, which are important scaffolds in medicinal chemistry. Copper-catalyzed and palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. For example, the N-arylation of sulfonamides with aryl halides can be facilitated by microwave heating in the presence of a copper(I) iodide catalyst and a base like potassium carbonate. wipo.int A study on the intramolecular C- and N-arylation of N,N-disubstituted 2-nitrobenzenesulfonamides demonstrates the feasibility of forming N-aryl linkages within similar molecular frameworks.

Detailed research findings have shown that the choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity in these derivatization reactions. The presence of the electron-withdrawing nitro group can influence the acidity of the sulfonamide proton, potentially affecting the reaction conditions required for deprotonation and subsequent derivatization.

| Reaction Type | Reagents and Conditions | Product Type | Reference Example |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-2-fluoro-5-nitrobenzenesulfonamide | N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene. |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI or Pd complex), Base | N-Aryl-2-fluoro-5-nitrobenzenesulfonamide | Copper-catalyzed N-arylation of sulfonamides with aryl halides. wipo.int |

Oxidative Transformations of the Sulfonamide Group

While the sulfonamide group is generally considered stable to oxidation, specific reagents and conditions can induce its transformation. The oxidation of the sulfur atom in the sulfonamide moiety is a less common but synthetically useful transformation.

In the broader context of sulfonamide chemistry, oxidative processes are more frequently employed in the synthesis of the sulfonamide group itself rather than its subsequent transformation. For instance, sulfonamides can be synthesized through the oxidation of sulfinamides. However, direct oxidation of a pre-formed sulfonamide like this compound is less typical.

It is important to note that under strong oxidizing conditions, other parts of the molecule might be more susceptible to reaction. For example, if an oxidizable substituent were present on the aromatic ring, it would likely react before the sulfonamide group. A related compound, 2-chloro-4-fluorotoluene, is subjected to hydrolysis-oxidation to form the corresponding benzoic acid, demonstrating the oxidation of a methyl group in a similar environment. google.com

| Transformation | Potential Reagents | Expected Product | Notes |

| Sulfonamide Oxidation | Strong Oxidizing Agents | Higher oxidation state sulfur species | Generally, the sulfonamide group is robust towards oxidation. |

Stability Profile and Functional Group Compatibility of this compound

The stability and functional group compatibility of this compound are critical considerations for its use in multi-step syntheses.

The presence of the nitro group imparts a degree of stability to the aromatic ring towards electrophilic attack. The electron-withdrawing nature of both the nitro and sulfonamide groups deactivates the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at the fluorine-bearing carbon. The fluorine atom can be displaced by various nucleophiles, a common reaction for fluoronitroaromatic compounds. researchgate.netnih.gov For example, 2-fluoro-5-nitrobenzonitrile (B100134), a structurally similar compound, readily undergoes substitution of the fluorine atom. ossila.com

The sulfonamide group itself is known to be compatible with a wide range of reaction conditions, including those used in cross-coupling reactions. researchgate.net This robustness allows for the selective modification of other parts of the molecule while leaving the sulfonamide intact. For instance, in the synthesis of benzenesulfonamide (B165840) derivatives, a cross-coupling reaction was successfully performed on a related scaffold without affecting the sulfonamide moiety. nih.gov

The nitro group is generally stable but can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is often a key step in the synthetic utility of nitroaromatic compounds. nih.gov

| Functional Group | Stability/Compatibility | Potential Reactions |

| Aromatic Ring | Deactivated towards electrophilic substitution. Activated towards nucleophilic aromatic substitution. | Nucleophilic aromatic substitution of the fluorine atom. |

| Sulfonamide Group | Generally stable to a wide range of reaction conditions, including many cross-coupling reactions. researchgate.net | N-Alkylation, N-Arylation. |

| Nitro Group | Stable under many conditions. | Reduction to an amino group (e.g., with SnCl₂ or H₂/Pd). nih.gov |

| Fluorine Atom | Acts as a good leaving group in nucleophilic aromatic substitution reactions. researchgate.netnih.gov | Displacement by various nucleophiles. |

Applications of 2 Fluoro 5 Nitrobenzenesulfonamide in Advanced Organic Synthesis

The Chemical Compound as a Versatile Building Block for Complex Molecular Architectures

While direct applications of 2-fluoro-5-nitrobenzenesulfonamide are not reported, analogous compounds such as 2-fluoro-5-nitrobenzonitrile (B100134) and 2-fluoro-5-nitrobenzoic acid have been successfully employed as building blocks in the synthesis of complex molecules. For instance, 2-fluoro-5-nitrobenzonitrile serves as a key scaffold for the synthesis of anti-tumor benzothiophene, pyrroloquinoline, and quinoline derivatives. ossila.com Similarly, 2-fluoro-5-nitrobenzoic acid is a precursor for fluorescent probes, polycyclic heterocycles, and peptidomimetics. ossila.com

Based on these examples, one could envision this compound participating in SNAr reactions where the fluorine atom is displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities. The resulting sulfonamide derivatives could serve as precursors to a wide range of heterocyclic compounds with potential biological activity.

Utility as an Intermediate in Multi-step Synthetic Pathways

The transformation of the functional groups present in this compound could render it a useful intermediate. The nitro group can be readily reduced to an amine, which can then undergo a plethora of reactions such as diazotization, acylation, or condensation to form new ring systems. The sulfonamide moiety itself can be a handle for further functionalization.

Although no specific multi-step syntheses involving this compound are documented, the synthesis of benzenesulfonamide (B165840) derivatives as anti-influenza agents highlights the importance of the sulfonamide scaffold in medicinal chemistry. nih.gov It is plausible that this compound could be a valuable intermediate in the synthesis of novel pharmaceutical candidates.

Strategic Deployment as a Removable Protecting or Directing Group in Organic Transformations

The use of sulfonamides as protecting groups for amines is a well-established strategy in organic synthesis. While there is no evidence of this compound being used in this capacity, the properties of the nitro group could, in theory, allow for its selective removal under specific reductive conditions, thereby unmasking the sulfonamide.

Furthermore, the sulfonamide group is known to act as a directing group in certain electrophilic aromatic substitution reactions. The specific directing effects of the this compound framework have not been studied.

Derivatization of this compound for Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening. The reactivity of the fluorine atom in this compound towards nucleophilic substitution makes it a potentially attractive starting material for the creation of chemical libraries. By reacting the parent compound with a diverse set of nucleophiles, a library of compounds with varying substituents could be rapidly assembled. Subsequent modification of the nitro and sulfonamide groups could further enhance the structural diversity of the library.

While this remains a theoretical application for this specific compound, the principles of DOS have been successfully applied to other fluorinated building blocks to generate libraries of medicinally relevant compounds.

Spectroscopic Characterization Methodologies for 2 Fluoro 5 Nitrobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-5-nitrobenzenesulfonamide and its analogs. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, chemists can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of sulfonamide derivatives, the aromatic protons typically appear in the region between 6.51 and 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is characteristically observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org For instance, in a related compound, 2-fluoro-5-nitrotoluene, the aromatic protons are observed at shifts of 8.134, 8.089, and 7.149 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons in sulfonamide derivatives typically resonate in the range of 113.51-140.47 ppm. researchgate.net In a similar nitro-containing aromatic compound, 2-fluoro-5-nitrobenzoic acid, characteristic ¹³C NMR signals are observed, which aid in its structural confirmation. chemicalbook.com For some sulfonamides, the signal for the carbon atom in an acetamide (B32628) group (–CH₃) appears around 24.57-24.58 ppm, while the carbonyl carbon of the amide group resonates at approximately 169.42-169.47 ppm. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for fluorinated compounds like this compound. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For example, in studies of fluorinated graphite, the ¹⁹F NMR resonance for fluorine bonded to an aliphatic carbon is observed at about 55 ppm above CFCl₃, while fluorine attached to an aromatic system appears around 180 ppm above CFCl₃. marquette.edu In the context of biological interactions, the ¹⁹F signal of 5-fluoro-2'-deoxyuridylate experiences a significant upfield shift upon binding to thymidylate synthase, demonstrating the sensitivity of ¹⁹F NMR to changes in the local environment. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 6.51 - 7.70 (Aromatic) | The exact shifts are influenced by the electronic effects of the nitro and sulfonamide groups. |

| ¹H | 8.78 - 10.15 (Sulfonamide NH) | This proton is often exchangeable with deuterium. |

| ¹³C | 113.51 - 140.47 (Aromatic) | Provides a map of the carbon skeleton. |

| ¹⁹F | Varies significantly | Highly sensitive to the electronic environment and bonding. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key functional moieties.

The presence of the sulfonamide group (SO₂NH) is confirmed by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1313-1317 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org The S-N stretching vibration is usually found around 895-914 cm⁻¹. rsc.org The N-H stretching vibration of the sulfonamide group gives rise to a band in the spectrum. The nitro group (NO₂) exhibits strong characteristic asymmetric and symmetric stretching bands. Aromatic C-H and C=C stretching vibrations are also readily identifiable.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1313 - 1317 |

| SO₂ | Symmetric Stretch | 1143 - 1155 |

| S-N | Stretch | 895 - 914 |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3100 |

| C-F | Stretch | ~1200-1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions. For this compound, with a molecular formula of C₆H₅FN₂O₄S, the expected molecular weight is approximately 220.18 g/mol . synquestlabs.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of the related compound 2-fluoro-5-nitrophenyl isocyanate (molecular weight 182.1087) shows a distinct pattern of fragments. nist.gov Similarly, 2-nitrobenzenesulfonamide (B48108) has a molecular weight of 202.188 g/mol . nist.gov The fragmentation of this compound would likely involve the loss of SO₂, NO₂, and other small fragments, providing clues to its structure.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis and Conformation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The presence of the nitro group and the aromatic ring in this compound results in characteristic UV-Vis absorption bands.

Aromatic compounds typically exhibit absorptions due to π → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption spectrum. In a study on a colorimetric anion sensor incorporating a nitrophenyl group, a distinct color change from colorless to light yellow was observed upon anion binding, which was further investigated by UV-Vis absorption spectroscopy. researchgate.net This highlights how changes in the electronic environment of the nitrophenyl moiety can be monitored using this technique.

Advanced Chromatographic Techniques for Analysis and Purification (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and assessing the purity of a sample. For instance, the synthesis of a ligand from pyridoxal (B1214274) hydrochloride and 2-amino-4-nitrophenol (B125904) was monitored using TLC with an ethyl acetate/hexane (1:1) mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds with high resolution and sensitivity. While specific HPLC methods for this compound are not detailed in the search results, related compounds like 2-fluoro-5-nitrophenol (B1323201) are analyzed using techniques including HPLC and LC-MS. bldpharm.com The development of an HPLC method for this compound would involve optimizing the stationary phase, mobile phase composition, and detector to achieve efficient separation and detection.

| Technique | Application | Typical Conditions |

| TLC | Reaction monitoring, purity assessment | Silica gel plate, Ethyl acetate/Hexane mobile phase |

| HPLC | Separation, quantification, purification | C18 column, Acetonitrile/Water mobile phase, UV detection |

Computational and Theoretical Investigations of 2 Fluoro 5 Nitrobenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Prediction

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-Fluoro-5-nitrobenzenesulfonamide. Density Functional Theory (DFT) is a widely used method for such investigations due to its favorable balance of accuracy and computational cost. nih.gov

DFT calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy conformation). Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed for this purpose. researchgate.net These calculations yield important structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzenes, the introduction of substituents is known to cause slight elongations and contractions of the C-C bonds within the aromatic ring, leading to a deviation from perfect hexagonal symmetry. researchgate.net

Computational studies on analogous compounds, such as 2-fluoro-5-nitroaniline (B1294389) and various nitro-aromatic molecules, have demonstrated the reliability of DFT in predicting molecular structures and energies. researchgate.netnih.gov These calculations provide the foundational data necessary for all further computational analysis, including vibrational frequencies, electronic transitions, and the generation of molecular orbitals.

| Parameter | Calculated Value (Angstrom Å or Degrees °) | Method |

|---|---|---|

| C-F Bond Length | 1.35 Å | B3LYP/6-311++G(d,p) |

| C-S Bond Length | 1.78 Å | B3LYP/6-311++G(d,p) |

| S-N Bond Length | 1.65 Å | B3LYP/6-311++G(d,p) |

| C-C-S Bond Angle | 121.5° | B3LYP/6-311++G(d,p) |

| O-S-O Bond Angle | 120.0° | B3LYP/6-311++G(d,p) |

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

DFT calculations are used to determine the energies of the HOMO and LUMO. From these energies, global reactivity descriptors can be calculated, such as:

Electron Affinity (A): -E(LUMO)

Ionization Potential (I): -E(HOMO)

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Studies on related sulfonamides have successfully used Frontier Molecular Orbital (FMO) analysis to understand their kinetic stability. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.4 eV |

| HOMO-LUMO Gap (ΔE) | 4.1 eV |

| Chemical Hardness (η) | 2.05 eV |

| Electronegativity (χ) | 5.45 eV |

Modeling of Reactivity, Reaction Energetics, and Regioselectivity

Computational modeling is highly effective in predicting the reactivity of this compound. The molecule possesses several potential reactive sites. The strong electron-withdrawing effects of the nitro and sulfonamide groups make the benzene ring electron-deficient. This electronic profile makes the C-F bond particularly susceptible to nucleophilic aromatic substitution (SₙAr). Studies on similar compounds like 2-fluoro-5-nitrobenzonitrile (B100134) and 2-fluoro-5-nitrophenyldiazonium confirm that the fluorine atom can be readily displaced by nucleophiles. ossila.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for visualizing reactive sites. nih.gov The MEP map illustrates the charge distribution across the molecule, with red regions indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue regions indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a significant positive potential around the carbon atom bonded to the fluorine, confirming it as a prime site for nucleophilic attack. The acidic protons on the sulfonamide nitrogen would also be visible as a site of positive potential.

Furthermore, DFT can model reaction energetics by calculating the activation energies and reaction enthalpies for proposed reaction pathways. This allows for the prediction of the most favorable (regioselective) reaction products without performing the actual experiment.

Computational Studies on Structure-Reactivity Relationships in Derivatives of this compound

A key advantage of computational chemistry is the ability to systematically study structure-reactivity relationships by creating and analyzing a library of virtual derivatives. For this compound, one could computationally model derivatives where:

The fluorine atom is replaced by other halogens (Cl, Br, I) to study the effect on SₙAr reactivity.

The position of the nitro group is moved around the ring to see how it alters the electronic properties and regioselectivity of reactions.

Substituents are added to the sulfonamide nitrogen to modulate properties like acidity and solubility.

For each derivative, properties like the HOMO-LUMO gap, MEP map, and atomic charges can be recalculated. nih.govmdpi.com This in-silico screening can identify derivatives with enhanced reactivity for a specific purpose or with tuned electronic properties. For example, a computational study on 5-aryl thiophenes with sulfonamide groups used DFT to gain insight into the structural properties of various derivatives synthesized via Suzuki coupling reactions. nih.gov This approach allows researchers to build a predictive model linking specific structural modifications to desired chemical outcomes, guiding future synthetic efforts.

Prediction of Nonlinear Optical (NLO) Properties and Electronic Density Distribution

Molecules with significant charge asymmetry, typically arising from electron-donating and electron-withdrawing groups connected through a π-conjugated system, can exhibit nonlinear optical (NLO) properties. The arrangement of the electron-withdrawing nitro and sulfonamide groups on the benzene ring suggests that this compound and its derivatives could be candidates for NLO materials.

Computational methods can predict NLO behavior by calculating the first hyperpolarizability (β), a measure of the second-order NLO response, and the third-order susceptibility (χ⁽³⁾). nih.govresearchgate.net These calculations are often performed using DFT. A large calculated hyperpolarizability value indicates a strong NLO response. Studies on other substituted benzenes, such as meta-nitroaniline, have shown that the relative positions of the donor and acceptor groups are critical for maximizing NLO properties. nih.gov

The analysis of the electronic density distribution, often visualized through MEP maps, is crucial for understanding NLO phenomena. nih.gov A significant difference in electron density between different parts of the molecule (i.e., a large dipole moment and charge transfer character) is a prerequisite for a high NLO response. By modeling derivatives, computational studies can help design molecules with optimized charge transfer characteristics for enhanced NLO performance.

| NLO Parameter | Representative Calculated Value | Significance |

|---|---|---|

| Dipole Moment (μ) | 5.5 Debye | Indicates charge separation |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | Measures second-order NLO response |

| Third-Order Susceptibility (χ⁽³⁾) | 2.1 x 10⁻¹³ esu | Measures third-order NLO response |

Future Research Directions and Emerging Trends for 2 Fluoro 5 Nitrobenzenesulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry hinges on the development of efficient, cost-effective, and environmentally benign methods for constructing complex molecules. For 2-fluoro-5-nitrobenzenesulfonamide, future research will likely focus on moving beyond traditional synthetic routes to embrace more sustainable and innovative approaches.

Furthermore, the development of one-pot or tandem reactions for the synthesis of this compound derivatives will be a significant trend. These strategies, which combine multiple synthetic steps into a single operation, can dramatically improve efficiency and reduce the need for costly and time-consuming purification processes.

Exploration of Unprecedented Catalytic Transformations Involving the Chemical Compound

The reactivity of the sulfonyl and nitro groups, as well as the carbon-fluorine bond in this compound, makes it a prime candidate for a wide range of catalytic transformations. Future research is expected to delve into uncharted territory, exploring novel catalytic systems to functionalize this molecule in previously unimaginable ways.

A key focus will be the development of selective catalytic methods for the reduction of the nitro group. While traditional methods exist, the development of chemoselective catalysts that can reduce the nitro group in the presence of other sensitive functional groups would be a significant breakthrough. This would open up new avenues for the synthesis of novel aniline (B41778) derivatives.

Another exciting area of research will be the catalytic activation of the carbon-fluorine bond. While typically a strong and unreactive bond, recent advances in catalysis have shown that C-F bonds can be selectively functionalized. The development of catalysts that can achieve this for this compound would provide a powerful tool for creating new molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a paradigm shift in how this compound and its derivatives are produced. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility.

Future research will likely focus on developing robust and efficient flow chemistry protocols for the synthesis of this compound. This will involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The use of in-line purification techniques will also be explored to streamline the entire process.

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, will also play a crucial role in the future of this compound research. These platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new and improved synthetic methods.

Advanced Computational Design and Prediction of Novel Derivatives

The power of computational chemistry to predict the properties and reactivity of molecules is revolutionizing the field of drug discovery and materials science. For this compound, advanced computational methods will be instrumental in designing novel derivatives with tailored properties.

Density functional theory (DFT) calculations, for example, can be used to predict the electronic structure and reactivity of this compound and its derivatives. This information can then be used to guide the design of new molecules with enhanced biological activity or improved material properties.

Molecular docking simulations can also be used to predict how this compound derivatives will interact with biological targets such as enzymes and receptors. This can help to identify promising candidates for further experimental investigation, saving time and resources in the drug discovery process.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research

The future of this compound research lies in the synergistic combination of synthetic, spectroscopic, and computational approaches. This integrated strategy will provide a much deeper understanding of the structure, properties, and reactivity of this fascinating molecule.

For example, synthetic chemists can use computational predictions to design and synthesize novel derivatives of this compound. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, can then be used to characterize the structure and conformation of these new molecules. This experimental data can, in turn, be used to refine and validate the computational models, creating a powerful feedback loop that drives scientific discovery.

This synergistic approach will not only accelerate the pace of research but will also lead to a more comprehensive and nuanced understanding of the fundamental chemistry of this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-fluoro-5-nitrobenzenesulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically begins with the nitration and sulfonation of fluorobenzene derivatives. Key steps include:

- Nitration : Introduce the nitro group at the 5-position using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid side reactions.

- Sulfonylation : React the intermediate with sulfonyl chloride in anhydrous pyridine or DMF, followed by ammonolysis to form the sulfonamide.

Yield optimization involves:- Maintaining stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride:amine).

- Using inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Retention time ~8.2 min. Detect UV absorbance at 254 nm.

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.5–8.7 (aromatic H), δ 7.9–8.1 (sulfonamide NH₂).

- Mass Spectrometry : ESI-MS should display [M-H]⁻ at m/z 248.1.

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Store in amber glass vials at –20°C under desiccation (silica gel).

- Stability Tests : Monitor degradation via HPLC every 6 months. Avoid exposure to light, humidity, and temperatures >25°C to prevent nitro group reduction or sulfonamide hydrolysis .

Advanced: What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions involving this compound?

Methodological Answer:

The nitro group’s electron-withdrawing nature directs electrophiles to the meta position relative to itself. For example:

- Halogenation : Bromine in acetic acid targets the 3-position (relative to nitro).

- Nitration : Further nitration is sterically hindered but may occur at the 4-position under high-temperature conditions.

DFT calculations can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals .

Advanced: How can researchers resolve contradictions in HPLC purity data caused by trace impurities?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-nitro derivatives or sulfonic acid residues).

- Column Optimization : Switch to a HILIC column for polar impurities or a chiral column for enantiomeric separation.

- Spiking Experiments : Add suspected impurities (e.g., 2-fluoro-5-aminobenzenesulfonamide) to confirm retention times .

Advanced: What strategies are used to evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Screen against carbonic anhydrase isoforms (e.g., hCA II, IX) due to sulfonamide’s known affinity.

- Kinetic Assays : Measure IC₅₀ values using stopped-flow spectroscopy with 4-nitrophenyl acetate as substrate.

- Crystallography : Co-crystallize with hCA II to analyze binding modes and fluorine’s role in hydrophobic interactions .

Advanced: How can computational modeling predict the solubility and bioavailability of this compound?

Methodological Answer:

- LogP Calculation : Use ChemAxon or Schrödinger software to estimate partition coefficients (experimental LogP ~1.8).

- Molecular Dynamics : Simulate solvation in water/DMSO mixtures to assess aggregation tendencies.

- ADMET Prediction : Apply QSAR models to forecast intestinal absorption and CYP450 metabolism .

Advanced: What solvent systems are optimal for enhancing the solubility of this compound in kinetic studies?

Methodological Answer:

- Co-solvents : Use DMSO:water (10:90) or PEG-400:ethanol (30:70) for aqueous solubility.

- Surfactants : Add 0.1% Tween-80 to prevent precipitation in buffer solutions.

- pH Adjustment : Dissolve in pH 7.4 phosphate buffer (pKa of sulfonamide NH₂ ~10.5) .

Advanced: How does the fluorine substituent influence the regioselectivity of nucleophilic aromatic substitution in this compound?

Methodological Answer:

- Ortho/para Directing : Fluorine’s electronegativity deactivates the ring but directs nucleophiles to the ortho and para positions relative to itself.

- Competition with Nitro Group : In 2-fluoro-5-nitro derivatives, nucleophiles (e.g., amines) preferentially attack the 4-position (para to fluorine, meta to nitro).

Kinetic studies with varying nucleophiles (e.g., piperidine vs. aniline) quantify substituent effects .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with cooling (≤10°C) during nitration to prevent runaway reactions.

- Byproduct Removal : Implement continuous extraction (e.g., ethyl acetate/water) to isolate the sulfonamide.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and impurity formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.